

Efficacy of 5-Methylisoxazole-Based Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: 5-Methylisoxazole

Cat. No.: B1293550

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The **5-methylisoxazole** scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of inhibitors targeting a range of biological entities. This guide provides a comparative analysis of the efficacy of several **5-methylisoxazole**-based inhibitors, focusing on their activity as antitubercular agents and kinase inhibitors. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these compounds.

Antitubercular Activity of 5-Methylisoxazole-3-Carboxamide Derivatives

A series of **5-methylisoxazole**-3-carboxamide derivatives have been synthesized and evaluated for their in vitro antitubercular activity against *Mycobacterium tuberculosis* H37Rv. The minimum inhibitory concentration (MIC) for these compounds was determined using the Microplate Alamar Blue Assay (MABA) method. The results highlight several compounds with significant antitubercular potential.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Quantitative Data Summary

Compound ID	Substituent on Carboxamide	MIC (μ M) [1] [2] [3]
9	4-Chlorophenyl	6.25
10	2,4-Dichlorophenyl	3.125
13	4-Nitrophenyl	6.25
14	2,4-Dinitrophenyl	3.125
Isoniazid	(Standard)	3.12
Pyrazinamide	(Standard)	3.12

Compounds 10 and 14 demonstrated the most potent activity, comparable to the standard first-line antitubercular drugs, Isoniazid and Pyrazinamide.[\[4\]](#)

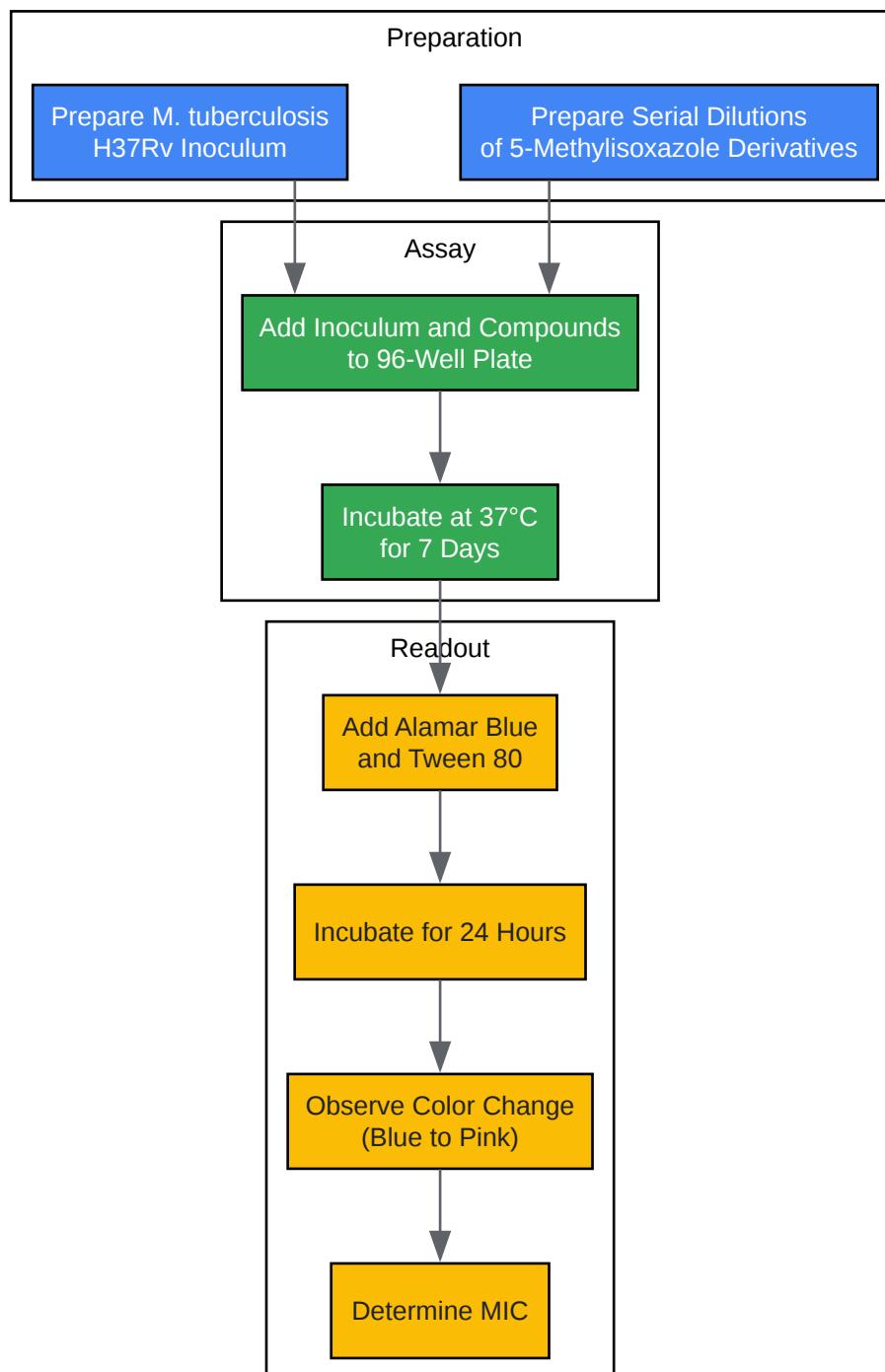
Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The in vitro antitubercular activity of the synthesized **5-methylisoxazole-3-carboxamide** derivatives was determined against *Mycobacterium tuberculosis* H37Rv (ATCC 27294) using the Microplate Alamar Blue Assay (MABA).

- Preparation of Inoculum: A suspension of *M. tuberculosis* H37Rv was prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, and catalase) and adjusted to a McFarland standard of 1.0. This suspension was then diluted 1:20.
- Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which were then serially diluted in the broth to achieve the final test concentrations.
- Assay Procedure: 100 μ L of the diluted bacterial suspension was added to each well of a 96-well microplate containing 100 μ L of the serially diluted compounds. Wells containing only broth and bacteria served as the growth control, while wells with broth only served as the sterile control. The plates were incubated at 37°C for 7 days.

- **Reading the Results:** After incubation, 20 μ L of Alamar Blue solution and 12.5 μ L of 20% Tween 80 were added to each well. The plates were re-incubated for 24 hours. A color change from blue to pink indicated bacterial growth. The MIC was defined as the lowest concentration of the compound that prevented this color change.

Experimental Workflow: Microplate Alamar Blue Assay (MABA)



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Workflow for the Microplate Alamar Blue Assay (MABA).

Kinase Inhibitory Activity of 5-Methylisoxazole-4-Carboxamide Derivatives

A series of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues were designed and synthesized as potential inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). The inhibitory activity of these compounds was evaluated against wild-type FLT3 and its internal tandem duplication (ITD) mutant.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Quantitative Data Summary

Compound ID	R Group on Quinazoline	FLT3 IC50 (nM) [5] [6]	FLT3-ITD IC50 (nM) [5] [6]
7b	3,5-dimethoxyphenyl	3980	>10000
7c	3-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl	1580	2330
7d	3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl	106	301
7e	3-(piperazin-1-yl)-5-(trifluoromethyl)phenyl	1100	1200

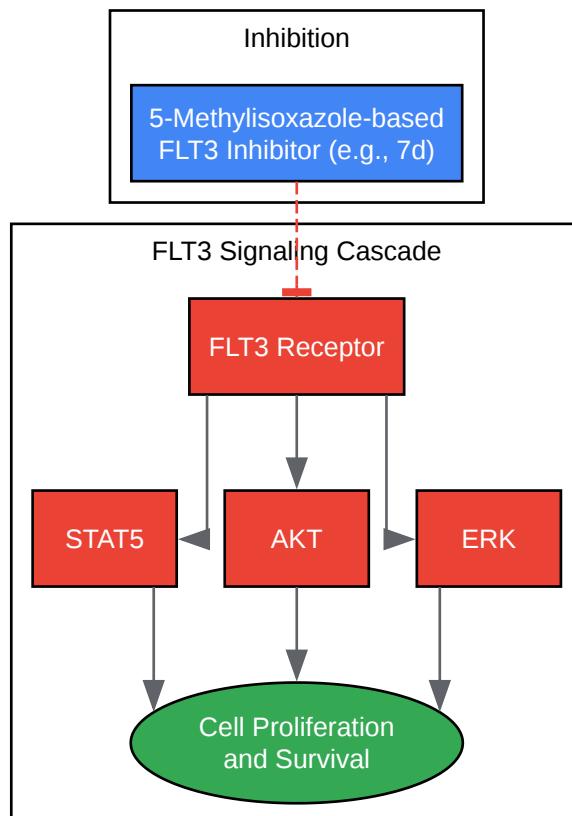
Compound 7d emerged as the most potent inhibitor against both wild-type FLT3 and the clinically relevant FLT3-ITD mutant.[\[5\]](#)[\[6\]](#) The structure-activity relationship suggests that the presence of a 4-methylpiperazin-1-yl group at the 3-position of the phenyl ring attached to the quinazoline core is crucial for high-potency inhibition.

Experimental Protocol: FLT3 Kinase Assay

The *in vitro* inhibitory activity of the **5-methylisoxazole-4-carboxamide** derivatives against FLT3 kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

- Reagents: Recombinant human FLT3 kinase, a biotinylated peptide substrate, and ATP were used. The assay buffer consisted of HEPES, MgCl₂, MnCl₂, DTT, and BSA.
- Compound Preparation: The test compounds were dissolved in DMSO and serially diluted to the desired concentrations.
- Assay Procedure: The kinase, peptide substrate, and test compound were pre-incubated in a 384-well plate. The kinase reaction was initiated by the addition of ATP. The reaction was allowed to proceed at room temperature for a specified time.
- Detection: The reaction was stopped by the addition of a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
- Data Analysis: The TR-FRET signal was measured using a suitable plate reader. The IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathway: FLT3 Inhibition



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Inhibition of the FLT3 signaling pathway.

Concluding Remarks

The **5-methylisoxazole** scaffold continues to be a valuable starting point for the development of potent and selective inhibitors for various therapeutic targets. The data presented in this guide for antitubercular and anti-leukemia agents demonstrates the versatility of this chemical moiety. Further optimization of these lead compounds, guided by detailed structure-activity relationship studies and advanced computational modeling, holds promise for the discovery of novel and effective therapeutic agents. Researchers are encouraged to consider the detailed experimental protocols provided herein for their own comparative studies.

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